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molecular formula C10H9NO2 B8350253 3-Formyl-5-methoxymethyl-benzonitrile

3-Formyl-5-methoxymethyl-benzonitrile

Cat. No. B8350253
M. Wt: 175.18 g/mol
InChI Key: GLVCOQYXAGMEHS-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a reaction mixture of 3-formyl-5-methoxymethyl-benzonitrile (128 mg, 0.73 mmol) in tert-butyl alcohol (3 mL) and water (1.5 mL) were added 2-methyl-2-butene (1.5 mL) and sodium chlorite (198 mg, 80% technical grade, dissolved in 1.5 mL of water), respectively. The resulting mixture was stirred at room temperature for 5 h then partitioned between water and methylene chloride. The aqueous layer was extracted with methylene chloride. The organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo to dryness to afford 3-cyano-5-methoxymethyl-benzoic acid (90 mg, 64%).
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH2:11][O:12][CH3:13])[CH:10]=1)[C:6]#[N:7])=[O:2].CC(=CC)C.Cl([O-])=[O:20].[Na+]>C(O)(C)(C)C.O>[C:6]([C:5]1[CH:4]=[C:3]([CH:10]=[C:9]([CH2:11][O:12][CH3:13])[CH:8]=1)[C:1]([OH:20])=[O:2])#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
128 mg
Type
reactant
Smiles
C(=O)C=1C=C(C#N)C=C(C1)COC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between water and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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